![molecular formula C7H14BrN B1429578 2-(2-Bromoethyl)-1-methylpyrrolidine CAS No. 87642-30-6](/img/structure/B1429578.png)
2-(2-Bromoethyl)-1-methylpyrrolidine
Overview
Description
The compound “2-(2-Bromoethyl)-1-methylpyrrolidine” likely belongs to the class of organic compounds known as alkyl halides . These are organic compounds containing a halogen atom bonded to an alkyl group .
Synthesis Analysis
While specific synthesis methods for “2-(2-Bromoethyl)-1-methylpyrrolidine” are not available, similar compounds such as 2-bromoalkanes are typically prepared by the addition of hydrogen bromide to the 1-alkene .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Bromoethyl)-1-methylpyrrolidine” would depend on its specific structure. For instance, similar compounds like 2-bromoethyl acrylate have a molecular weight of approximately 179.012 Da .Scientific Research Applications
Synthesis of β-Peptidomimetics
2-(2-Bromoethyl)-1-methylpyrrolidine: is used in the synthesis of small β-peptidomimetics . These are compounds that mimic the structure and function of natural peptides, which are crucial in various biological processes. By mimicking these structures, researchers can create molecules with potential therapeutic applications, particularly as antimicrobial agents.
Creation of Antimicrobial Agents
The compound’s role in synthesizing antimicrobial agents is significant due to its ability to form structures that can interact with biological systems . These agents can be designed to target specific pathogens, offering a tailored approach to treating infections.
Development of Curable Polymers
2-(2-Bromoethyl)-1-methylpyrrolidine: contributes to the development of curable and reactive polymers . The presence of reactive bromine allows for the creation of polymers that can be cured or hardened through various chemical reactions, making it valuable in materials science.
Synthesis of Monomers
This compound is also utilized in the synthesis of other monomers . Monomers are the building blocks of polymers, and the ability to synthesize them with specific properties is crucial for creating new materials with desired characteristics.
Organic Synthesis Reagent
It serves as a starting reagent in organic synthesis, particularly in the creation of complex organic compounds . Its reactivity with other organic molecules makes it a versatile tool in constructing a wide range of chemical structures.
Research in Medicinal Chemistry
In medicinal chemistry, 2-(2-Bromoethyl)-1-methylpyrrolidine is used to develop new drugs and study their interactions with biological targets . Its structural flexibility allows for the exploration of new pharmacophores, which are parts of a molecular structure that are responsible for a drug’s biological activity.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds like “2-(2-Bromoethyl)-1-methylpyrrolidine” often target proteins or enzymes in the body. These targets could be receptors, ion channels, or enzymes involved in critical biochemical pathways. The specific target would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
Once the compound binds to its target, it could either activate or inhibit the target’s function, leading to a physiological response. The exact mode of action would depend on the nature of the target and how the compound interacts with it .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme, the compound could inhibit or enhance the enzyme’s activity, affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could influence its absorption and distribution in the body. The compound could be metabolized by enzymes in the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and function to alterations in physiological responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures .
properties
IUPAC Name |
2-(2-bromoethyl)-1-methylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIUQVCWUAMJAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732755 | |
Record name | 2-(2-Bromoethyl)-1-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87642-30-6 | |
Record name | 2-(2-Bromoethyl)-1-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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